3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,4,5-triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-4-26-14-7-12(8-15(27-5-2)17(14)28-6-3)18(24)21-10-13(11-21)22-16(23)9-20-19(22)25/h7-8,13H,4-6,9-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDQCUGUKYNBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of azetidine derivatives with imidazolidine-2,4-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : Replacing the azetidine in the target compound with piperazine (as in ) could alter receptor binding kinetics.
- Synthetic Challenges : The strained azetidine ring may complicate large-scale synthesis compared to triazinanes or piperazine derivatives.
- Data Limitations : Absence of melting point, solubility, and bioactivity data for the target compound underscores the need for further experimental characterization.
Biological Activity
3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.39 g/mol. The structure features an imidazolidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 2034310-86-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.
Anticancer Activity
A study conducted by researchers at the Royal Society of Chemistry demonstrated that derivatives of imidazolidine compounds showed significant anticancer activity in vitro. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through caspase activation pathways .
Antimicrobial Effects
Research published in various journals has indicated that compounds similar to this compound possess antimicrobial properties. In vitro tests against Staphylococcus aureus and Escherichia coli showed notable inhibition zones, suggesting potential use as antibacterial agents .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed where the compound was tested against several pathogens. The results showed that at concentrations of 50 µg/mL and above, there was a significant reduction in bacterial growth compared to the control group .
Q & A
Basic: What advanced analytical techniques are recommended to confirm the molecular structure and purity of this compound?
Methodological Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination . Purity assessment should employ reversed-phase HPLC with UV detection (λ = 210–280 nm) and thermogravimetric analysis (TGA) to detect residual solvents or decomposition .
Advanced: How can computational reaction path search methods optimize the multi-step synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability, guiding the selection of optimal reagents and reaction conditions (e.g., solvent polarity, temperature). For example, the acylation of azetidine derivatives (critical in forming the benzoyl-azetidine core) can be simulated to identify energy barriers and catalyst effects, reducing trial-and-error experimentation . Coupling these simulations with statistical design of experiments (DoE) ensures robust optimization of yield and selectivity .
Basic: What are the key synthetic challenges in constructing the azetidine-imidazolidinedione scaffold?
Methodological Answer:
The azetidine ring’s strain and the imidazolidinedione’s sensitivity to hydrolysis require anhydrous conditions and inert atmospheres. Key steps include:
- Azetidine functionalization : Use of 3,4,5-triethoxybenzoyl chloride in a Schlenk flask under N₂ to prevent oxidation .
- Cyclization : Employing carbodiimide coupling agents (e.g., DCC) with DMAP catalysis to form the imidazolidinedione ring without racemization .
Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Discrepancies often arise from assay-specific variables (e.g., cell line viability, protein binding kinetics). Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics directly .
- Meta-analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration, incubation time) using historical data from platforms like PubChem .
Basic: What reaction conditions favor the stability of the 3,4,5-triethoxybenzoyl group during synthesis?
Methodological Answer:
The triethoxybenzoyl group is prone to demethylation under acidic or high-temperature conditions. Stabilization requires:
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) using phosphate buffers.
- Low-temperature acylation : Conduct reactions at 0–5°C with slow addition of acylating agents to minimize side reactions .
Advanced: What strategies enhance the compound’s bioavailability through structural modification?
Methodological Answer:
Rational modifications guided by structure-activity relationship (SAR) studies:
- Prodrug derivatives : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
- Solubility enhancement : Replace ethoxy groups with polar substituents (e.g., hydroxyl or PEG-linked moieties) while maintaining affinity for target enzymes .
Basic: How should researchers design a stability study for this compound under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 6, 12, and 24 hours for HPLC analysis .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation products via LC-MS .
Advanced: What in silico tools predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Use molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) to map interactions with CYP3A4 and CYP2D6 active sites. Validate predictions with in vitro microsomal assays using LC-MS/MS to quantify metabolite formation .
Basic: What purification techniques are optimal for isolating stereoisomers of this compound?
Methodological Answer:
- Chiral chromatography : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures with chiral additives (e.g., tartaric acid) to enrich the desired enantiomer .
Advanced: How can high-throughput screening (HTS) platforms identify synergistic combinations with this compound?
Methodological Answer:
Implement a combinatorial HTS approach:
- Library design : Pair the compound with FDA-approved drugs in a 384-well plate format.
- Synergy scoring : Calculate combination indices (CI) using the Chou-Talalay method, validated via isobologram analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
